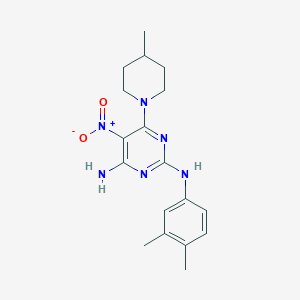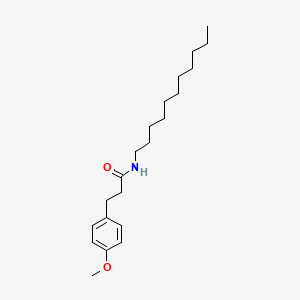![molecular formula C18H18INO3 B12481349 4-[(4-Iodophenyl)amino]-2-(3-methylbenzyl)-4-oxobutanoic acid](/img/structure/B12481349.png)
4-[(4-Iodophenyl)amino]-2-(3-methylbenzyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID is an organic compound with a complex structure that includes both iodophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the iodophenyl group: This can be achieved through iodination of a phenyl ring using iodine and an oxidizing agent such as nitric acid.
Formation of the methylphenyl group: This involves the alkylation of a phenyl ring with a methyl group using reagents like methyl iodide and a base such as potassium carbonate.
Coupling of the iodophenyl and methylphenyl groups: This step involves the formation of a carbamoyl linkage between the two aromatic rings, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the propanoic acid moiety: This can be achieved through a series of reactions including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or substituted aromatic compounds.
Scientific Research Applications
3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-BROMOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID
- 3-[(4-CHLOROPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID
- 3-[(4-FLUOROPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID
Uniqueness
The presence of the iodophenyl group in 3-[(4-IODOPHENYL)CARBAMOYL]-2-[(3-METHYLPHENYL)METHYL]PROPANOIC ACID makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C18H18INO3 |
|---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
4-(4-iodoanilino)-2-[(3-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18INO3/c1-12-3-2-4-13(9-12)10-14(18(22)23)11-17(21)20-16-7-5-15(19)6-8-16/h2-9,14H,10-11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
VWVVBGAYYSEVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)NC2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(diphenylmethyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B12481267.png)

![(4R,7S)-7-(3,4-dimethoxyphenyl)-3-hydroxy-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12481273.png)
![6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12481293.png)
![N~1~-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12481301.png)
![2-(4-tert-butylphenyl)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]cyclopropanecarbohydrazide](/img/structure/B12481321.png)
![2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B12481328.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12481331.png)
![2-methoxy-3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12481346.png)
![Methyl 5-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12481348.png)

![N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B12481359.png)
![Diethyl 1H-indol-3-YL[(4-methoxyphenyl)amino]methylphosphonate](/img/structure/B12481366.png)
![Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate](/img/structure/B12481367.png)
